molecular formula C47H76O17 B2395889 ilexsaponin B2 CAS No. 108906-69-0

ilexsaponin B2

Katalognummer B2395889
CAS-Nummer: 108906-69-0
Molekulargewicht: 913.108
InChI-Schlüssel: KWHRIYSRPSARCX-FKOHQUDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ilexsaponin B2 is a saponin isolated from the root of Ilex pubescens Hook . It is part of a group of compounds known as triterpenoid saponins .


Synthesis Analysis

The synthesis of ilexsaponin B2 has been studied using Ultra Performance Liquid Chromatography (UPLC) and High Performance Liquid Chromatography (HPLC). The quantitative analysis of multi-components with single marker (QAMS) method was established for simultaneous determination of six triterpenoid saponins, including ilexsaponin B2 .


Molecular Structure Analysis

The molecular formula of ilexsaponin B2 is C47H76O17 . Its average mass is 913.096 Da and its monoisotopic mass is 912.508240 Da .


Chemical Reactions Analysis

The chemical reactions of ilexsaponin B2 have been studied using various chromatographic conditions. The relative retention value method could be adopted for accurately positioning the chromatographic peak of the six constituents .


Physical And Chemical Properties Analysis

Ilexsaponin B2 has a density of 1.4±0.1 g/cm3, a boiling point of 994.7±65.0 °C at 760 mmHg, and a flash point of 284.4±27.8 °C . It has 17 H bond acceptors, 10 H bond donors, and 8 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

1. Intestinal Absorption Characteristics

  • Methods of Application: An Ultra Performance Liquid Chromatography (UPLC) method is developed for simultaneous determination of ilexsaponin B2 and other saponins in intestinal outflow perfusate. The absorption characteristics of MDQ-TS are investigated by evaluating the effects of intestinal segments, drug concentration, P-glycoprotein (P-gp) inhibitor (verapomil), endocytosis inhibitor (amantadine) and ethylene diamine tetraacetic acid (EDTA, tight junction modulator) on the intestinal transportation of MDQ-TS using a single-pass intestinal perfusion (SPIP) rat model .
  • Results: The results showed that effective apparent permeability (P app) of ilexsaponin B2 and other saponins administrated in MDQ-TS form had no segment-dependent changes at low and middle dosage levels .

2. Quality Marker Compound in Ilex Asprella

  • Methods of Application: A reliable method using ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is established for comprehensively determining the chemical constituents of the plants .
  • Results: Ilexsaponin B2, along with protocatechualdehyde, isochlorogenic acid B and quinic acid, were screened out as quality marker compounds in Ilex Asprella .

3. Phosphodiesterase Inhibitor

  • Methods of Application: The inhibitory activity of Ilexsaponin B2 on PDE5 and PDEI is determined using enzyme assays. The IC50 values, which represent the concentration of the inhibitor where the response (or binding) is reduced by half, are used to measure the effectiveness of the inhibitor .
  • Results: Ilexsaponin B2 has shown IC50 values of 48.8 μM for PDE5 and 477.5 μM for PDEI .

4. Absorption Characteristics

  • Methods of Application: The absorption characteristics are investigated using a combination of ultrafiltration and LC-MS .
  • Results: The study provides insights into the absorption characteristics of Ilexsaponin B2 and other saponins when administered with MDQ-TS .

5. P-glycoprotein Inhibitor

  • Methods of Application: The inhibitory activity of Ilexsaponin B2 on P-glycoprotein is determined using cell-based assays. The effectiveness of the inhibitor is measured by its ability to increase the intracellular concentration of certain drugs that are normally pumped out by P-glycoprotein .
  • Results: Ilexsaponin B2 has shown significant inhibitory activity on P-glycoprotein .

6. Regulator of Carbohydrate Metabolism

  • Methods of Application: The regulatory activity of Ilexsaponin B2 on carbohydrate metabolism is determined using cell-based assays and animal models. The effectiveness of the regulator is measured by its ability to modulate the levels of certain enzymes involved in carbohydrate metabolism .
  • Results: Ilexsaponin B2 has shown significant regulatory activity on carbohydrate metabolism .

Zukünftige Richtungen

Future studies are required to design a dosing regimen, establish a delivery route, and demonstrate the safety of use . The progress in research on these phytochemicals, particularly those related to pro-angiogenic mechanisms and applications in ischemic diseases, tissue repair, and wound healing, is summarized .

Eigenschaften

IUPAC Name

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O17/c1-21-11-16-47(41(56)57)18-17-44(6)23(37(47)46(21,8)58)9-10-27-43(5)14-13-28(42(3,4)26(43)12-15-45(27,44)7)62-39-35(30(51)24(49)20-59-39)64-40-36(33(54)31(52)25(19-48)61-40)63-38-34(55)32(53)29(50)22(2)60-38/h9,21-22,24-40,48-55,58H,10-20H2,1-8H3,(H,56,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHRIYSRPSARCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Citations

For This Compound
35
Citations
L Wang, S Ma, S Wu, R Zhu, C Ma, H Zeng… - Ms Based Metabolite … - papers.ssrn.com
… as ilexsaponin B2 [33]. Compound 61 (tR= 19.61 342 … ilexsaponin B2, protocatechualdehyde, isochlorogenic acid B and … the range of 25-100 μM significantly, whilst ilexsaponin B2 …
Number of citations: 0 papers.ssrn.com
JR Wang, H Zhou, ZH Jiang, YF Wong… - Biological and …, 2008 - jstage.jst.go.jp
… , 13 (8.76%) and 15 (5.09%) considered as the characteristic and representative saponin constituents in the fraction were identified as ilexsaponin B3, pubescenoside C, ilexsaponin B2…
Number of citations: 60 www.jstage.jst.go.jp
Z ZHOU, W YIN, C FU, B LIU, J XIA - Chinese Journal of …, 2011 - ingentaconnect.com
… B1 and ilexsaponin B2) in … ilexsaponin B2 were 2.57-12.82 μg(r=0.9998) and 4.51-22.52 μg(r=0.9999),respectively;The average recoveries(n=6) of ilexsaponin B1 and ilexsaponin B2 …
Number of citations: 2 www.ingentaconnect.com
B Chen, G Kuang, Y Wang, Y Zhang, Y Wu, Y Li… - … of Pharmaceutical and …, 2023 - Elsevier
… Fortunately, the compounds of C2, C3, DC1, DC2 and ilexsaponin B2 (C4), having a similar aglycon as C1, were isolated and identified in our laboratory[23], [24]. In our previous …
Number of citations: 3 www.sciencedirect.com
Z Liu, Z Lin, S Chen, L Wang, S Xian - … -Based Complementary and …, 2017 - hindawi.com
… as potential PDE inhibitors, among which five were further confirmed to be active against PDEI and PDE5A dose-dependently in vitro, with ilexsaponin A1 and ilexsaponin B2 being the …
Number of citations: 7 www.hindawi.com
Y Ling, Q Zhang - Phytochemical Analysis, 2021 - Wiley Online Library
… Thus, peak 22 is tentatively identified as ilexsaponin B2, previously found in the roots of Ilex pubescens. Peak 23 gave an adduct ion [M + HCOO] − at m/z 811.4426 and generated …
G Kuang, J Zhou, M Yao, Q Tan, L Qi, J Liang, Y Li… - Analytical …, 2015 - pubs.rsc.org
The quantitative analysis of multi-components with single marker (QAMS) method was firstly established for simultaneous determination of six triterpenoid saponins (ilexgenin A (C1), …
Number of citations: 21 pubs.rsc.org
S Wen, XF Guan, XJ Huang, CL Fan… - Zhongguo Zhong yao …, 2017 - europepmc.org
… A (2), oblonganoside M (3), 3-O-β-D-glucopyranosyl-(1→ 2)-α-L-arabinopyranosyl 3β, 19α-dihydroxy-20α-urs-12-en-28-oic acid 28-O-β-D-glucopyranosyl ester (4), ilexsaponin B2 (5), …
Number of citations: 7 europepmc.org
G Kuang, H Yi, M Zhu, J Zhou, X Shang, Z Zhao, C Zhu… - Molecules, 2017 - mdpi.com
In contrast to the extensively reported therapeutic activities, far less attention has been paid to the intestinal absorption of the total saponins from Radix Ilicis Pubescentis (in Chinese …
Number of citations: 8 www.mdpi.com
WX Cui, J Yang, XQ Chen, Q Mao, XL Wei… - The American journal …, 2013 - World Scientific
… 24-hydroxyurs-12-ene-28-acid, Ilexgenin A, 27-pE-coumaroyloxyursolic acid, -amyrin, β-amyrin, Ilexsaponin A, Ilexhainanoside A, Ilexhainanoside B, Ilexsaponin B1 and Ilexsaponin B2…
Number of citations: 22 www.worldscientific.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.